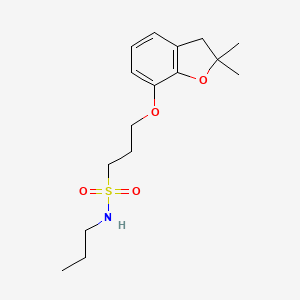

3-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-propylpropane-1-sulfonamide

Description

3-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-propylpropane-1-sulfonamide is a sulfonamide derivative featuring a 2,2-dimethyl-2,3-dihydrobenzofuran moiety linked via an ether oxygen to a propane-1-sulfonamide backbone with an N-propyl substituent. The dihydrobenzofuran core contributes rigidity and aromaticity, while the sulfonamide group enhances solubility and hydrogen-bonding capacity. Structural elucidation of such compounds often relies on crystallographic methods, with software like SHELX being widely used for small-molecule refinement and analysis .

Properties

IUPAC Name |

3-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-propylpropane-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO4S/c1-4-9-17-22(18,19)11-6-10-20-14-8-5-7-13-12-16(2,3)21-15(13)14/h5,7-8,17H,4,6,9-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBYAQUOACGJOFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNS(=O)(=O)CCCOC1=CC=CC2=C1OC(C2)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-propylpropane-1-sulfonamide typically involves multiple steps. The starting material, 2,2-dimethyl-2,3-dihydrobenzofuran, undergoes a series of reactions to introduce the sulfonamide and propyl groups. Common synthetic routes include:

Formation of the Benzofuran Core: This involves cyclization reactions to form the benzofuran ring.

Introduction of the Sulfonamide Group: This step often involves sulfonation reactions using reagents like chlorosulfonic acid.

Attachment of the Propyl Group: This can be achieved through alkylation reactions using propyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of catalysts to enhance reaction efficiency are commonly employed.

Chemical Reactions Analysis

Types of Reactions

3-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-propylpropane-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Substitution: Conditions vary depending on the specific substitution, but typical reagents include halides and bases for nucleophilic substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Properties

This compound is being investigated for its potential therapeutic effects, particularly in the fields of anti-inflammatory and anticancer research. The sulfonamide group is known to enhance solubility and bioavailability, which are critical factors for drug development.

Biological Activity

Research indicates that compounds with similar structures have shown promise as inhibitors of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in immune regulation and cancer progression. Inhibition of IDO can enhance anti-tumor immunity and improve the efficacy of cancer treatments. Thus, 3-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-propylpropane-1-sulfonamide may exhibit similar properties due to its structural characteristics.

Biological Research

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets that modulate various biological pathways. Understanding these interactions can provide insights into its potential applications in treating diseases characterized by dysregulated immune responses or uncontrolled cell proliferation.

Case Studies

Several studies have evaluated structurally related compounds for their neuroprotective effects. For instance, derivatives of 2,3-dihydrobenzofuran have demonstrated the ability to stabilize mitochondrial function and prevent apoptosis in neuronal cells. This suggests that this compound may also possess neuroprotective properties .

Industrial Applications

Chemical Processes

The unique chemical properties of this compound make it useful in developing new materials and chemical processes. Its synthesis typically involves multiple steps that include the formation of the benzofuran core, introduction of the sulfonamide group, and attachment of the propyl group through alkylation reactions.

Mechanism of Action

The mechanism of action of 3-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-propylpropane-1-sulfonamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Notes on Limitations

Detailed pharmacological or thermodynamic data for the target compound are unavailable in the provided evidence, highlighting the need for further experimental studies.

Biological Activity

3-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-propylpropane-1-sulfonamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C16H23NO4S |

| Molecular Weight | 325.42 g/mol |

| IUPAC Name | This compound |

| InChI Key | [To be determined] |

The structure features a sulfonamide group linked to a benzofuran moiety, which is known for its diverse biological activities.

Research indicates that compounds with similar structures can modulate various biological pathways. Specifically, the benzofuran moiety is often associated with inhibition of enzymes involved in inflammatory and oncogenic pathways. This compound may act as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune regulation and cancer progression. Inhibition of IDO can enhance anti-tumor immunity and improve the efficacy of cancer treatments .

Anticancer Properties

Studies have shown that derivatives of benzofuran compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have been evaluated for their ability to inhibit cell proliferation in various cancer cell lines.

In particular:

- Inhibition of IDO : The compound may enhance T-cell responses against tumors by inhibiting IDO activity, leading to increased levels of tryptophan and reduced levels of kynurenine, which is known to suppress immune responses .

Anti-inflammatory Effects

The sulfonamide group is known for its anti-inflammatory properties. Compounds that contain this functional group have been shown to reduce inflammation markers in preclinical models. This suggests that this compound could similarly modulate inflammatory responses .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Research on related compounds has revealed that modifications to the benzofuran core can significantly affect potency and selectivity against various biological targets.

| Modification | Effect |

|---|---|

| Altering the alkyl chain length | Changes lipophilicity and bioavailability |

| Modifying the sulfonamide group | Affects binding affinity to target enzymes |

Case Studies

- In Vivo Studies : A study conducted on mice demonstrated that administration of a related benzofuran derivative resulted in a significant reduction in tumor size compared to control groups. The mechanism was attributed to enhanced immune response due to IDO inhibition .

- Cell Line Studies : In vitro assays using human cancer cell lines showed that treatment with this compound led to a decrease in cell viability and induction of apoptosis, underscoring its potential as an anticancer agent .

Q & A

Basic Research Questions

How can the molecular structure of 3-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-propylpropane-1-sulfonamide be confirmed using advanced spectroscopic techniques?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to assign proton and carbon environments, focusing on the dihydrobenzofuran ring (δ 1.4–1.6 ppm for dimethyl groups) and sulfonamide protons (δ 7.2–7.5 ppm). Multi-dimensional NMR (e.g., HSQC, HMBC) resolves connectivity .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular formula (e.g., [M+H] at m/z 383.14). Fragmentation patterns identify the sulfonamide and propyl chain .

- X-ray Crystallography: Resolve bond angles and stereochemistry of the dihydrobenzofuran core, ensuring no racemization during synthesis .

What are the critical considerations in optimizing the synthetic route for this compound?

Methodological Answer:

- Reaction Conditions: Use anhydrous solvents (e.g., THF or DCM) under inert gas (N/Ar) to prevent hydrolysis of the sulfonamide group. Maintain temperatures between 0–25°C during coupling steps .

- Purification: Employ flash chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water) to achieve >95% purity. Monitor by TLC (R ~0.3 in 7:3 hexane/EtOAc) .

- Yield Optimization: Pre-activate intermediates (e.g., benzofuran-7-ol) with NaH before sulfonylation .

Which analytical techniques are most effective for quantifying this compound in environmental matrices?

Methodological Answer:

- Solid-Phase Extraction (SPE): Use Oasis HLB cartridges (60 mg, 3 cc) preconditioned with methanol and water. Adjust pH to 2–3 with HCl to enhance retention of the sulfonamide group .

- LC-MS/MS: Employ a C18 column (2.1 × 100 mm, 1.7 µm) with mobile phases: (A) 0.1% formic acid in water, (B) 0.1% formic acid in methanol. Use MRM transitions (m/z 383→214 for quantification) .

- Quality Control: Spike with deuterated internal standards (e.g., triclosan-d) to correct matrix effects .

Advanced Research Questions

How do structural modifications influence the environmental persistence and bioaccumulation potential of this compound?

Methodological Answer:

-

Hydrophobicity Assessment: Measure log K via shake-flask method (OECD 117). The propyl chain and sulfonamide group yield log K ~2.5, suggesting moderate bioaccumulation .

-

Photodegradation Studies: Expose to UV light (λ = 254 nm) in aqueous buffers (pH 5–9). Monitor degradation via LC-MS; the dihydrobenzofuran ring resists cleavage, but the sulfonamide hydrolyzes at pH >8 .

-

Table 1: Environmental Fate Data

Parameter Value Method Hydrolysis half-life (pH 7) 28 days OECD 111 Soil adsorption (K) 450 L/kg OECD 121

What experimental strategies resolve contradictions in stability data across different pH conditions?

Methodological Answer:

- Buffered Stability Assays: Prepare solutions in 0.1 M phosphate buffers (pH 2–12) and incubate at 25°C. Use HPLC-UV (λ = 230 nm) to track degradation products. The sulfonamide hydrolyzes above pH 10, forming 2,2-dimethyl-2,3-dihydrobenzofuran-7-ol .

- Controlled Temperature Studies: Compare Arrhenius plots (4–40°C) to identify pH-dependent activation energies. Discrepancies often arise from autocatalytic degradation at high pH .

How can structure-activity relationship (SAR) models be developed for sulfonamide derivatives targeting enzyme inhibition?

Methodological Answer:

-

Molecular Docking: Use AutoDock Vina to model interactions with target enzymes (e.g., carbonic anhydrase). The propyl chain and dihydrobenzofuran oxygen enhance hydrophobic binding .

-

QSAR Analysis: Calculate descriptors (e.g., polar surface area, H-bond donors) using Gaussian08. Correlate with IC data from enzyme assays (R >0.85 validates models) .

-

Table 2: Key Structural Features and Activity

Feature Impact on Activity Dihydrobenzofuran ring Enhances metabolic stability Propyl chain Modulates log P and bioavailability

What methodologies assess the metabolic pathways of this compound in aquatic organisms?

Methodological Answer:

- In Vivo Exposure: Expose zebrafish (Danio rerio) to 1–100 µg/L for 96 hours. Extract liver tissues and analyze metabolites via LC-HRMS .

- Phase I/II Metabolism: Identify hydroxylation (CYP450-mediated) and glucuronidation using β-glucuronidase hydrolysis assays. The sulfonamide group resists conjugation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.